molecular formula C17H13ClN8 B10932624 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10932624
M. Wt: 364.8 g/mol
InChI Key: QFNSJRSEJXJEEB-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family, which is recognized for its potential in medicinal chemistry, particularly in the development of antileishmanial and antimalarial agents .

Preparation Methods

The synthesis of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole and triazolo[1,5-c]pyrimidine cores. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antileishmanial and antimalarial activities are attributed to its ability to interfere with the metabolic pathways of the parasites .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their pharmacological properties. Some similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13ClN8

Molecular Weight

364.8 g/mol

IUPAC Name

4-[(4-chloro-3-methylpyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H13ClN8/c1-11-14(18)8-24(22-11)9-15-21-17-13-7-20-26(12-5-3-2-4-6-12)16(13)19-10-25(17)23-15/h2-8,10H,9H2,1H3

InChI Key

QFNSJRSEJXJEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

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